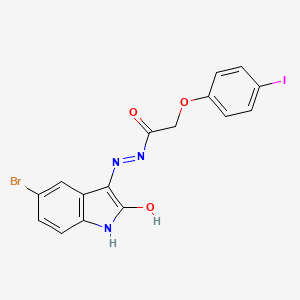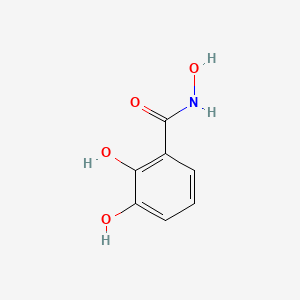![molecular formula C8H10N2O B6358419 4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine CAS No. 1542872-87-6](/img/structure/B6358419.png)
4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine” is a chemical compound with the linear formula C8H10N2O . It is related to the class of compounds known as fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, has been reported in the literature . The process involves reactions of substrates containing amino or hydroxy groups with derivatives of malononitrile dimer . This approach allows the synthesis of a broad range of pyridines that are fused with pyridine, pyran, or dihydrofuran rings .Molecular Structure Analysis
The molecular structure of “4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine” can be represented by the InChI code: 1S/C8H10N2O . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Future Directions
The future directions for research on “4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine” and similar compounds could involve further exploration of their potential biological activities. Given their structural similarity to DNA bases, these compounds could be investigated for potential antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Additionally, their contribution to the solubility, polarity, lipophilicity, and hydrogen bonding capacity of the compounds they are incorporated into could be further explored .
properties
IUPAC Name |
4-methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-6-2-3-11-8(6)10-4-7(5)9/h4H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJZMAFTCDAQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCOC2=NC=C1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3-dihydrofuro[2,3-B]pyridin-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)



